Methylamine-15N hydrochloride
Overview
Description
Methylamine-15N hydrochloride is a chemical compound with the linear formula CH3-15NH2·HCl . It has a molecular weight of 68.51 . It is used for various industrial and scientific research purposes .
Synthesis Analysis
The synthesis of Methylamine hydrochloride involves the reaction of technical formaldehyde and technical ammonium chloride . The mixture is heated until no more distillate comes over and then over a flame until the temperature of the solution reaches 104° .Molecular Structure Analysis
The molecular structure of Methylamine-15N hydrochloride is represented by the linear formula CH3-15NH2·HCl .Chemical Reactions Analysis
Methylamine hydrochloride is involved in various chemical reactions. For instance, it can react with dimethyl sulfate to form dimethylamine hydrochloride .Physical And Chemical Properties Analysis
Methylamine-15N hydrochloride is a solid substance with a melting point of 232-234 °C (lit.) . It has a mass shift of M+1 .Scientific Research Applications
Vibrational Spectroscopy : Methylamine-15N is used in vibrational spectroscopy studies. Hirakawa, Tsuboi, and Shimanouchi (1972) utilized methylamine-15N to examine its infrared absorption spectrum in the gaseous state, helping to determine force constants in the methylamine molecule (Hirakawa, Tsuboi, & Shimanouchi, 1972).
Nuclear Magnetic Resonance (NMR) Spectroscopy : Methylamine-15N is significant in NMR spectroscopy. Wielogórska et al. (2004) conducted measurements on 15N-enriched methylamine in the gas phase, providing insights into the chemical shifts and spin–spin coupling constants (Wielogórska, Makulski, Koźmiński, & Jackowski, 2004).
Marine Microbiology : In marine environments, methylamine serves as a nitrogen source for microorganisms. Taubert et al. (2017) used stable isotope probing with 15N methylamine to study the utilization of methylamine by marine Alpha- and Gammaproteobacteria (Taubert et al., 2017).
Solution Chemistry and Hydrogen Bonding : Paolillo and Becker (1970) studied 15N chemical shifts in methylamine to understand the effect of solvent interactions and hydrogen bonding (Paolillo & Becker, 1970).
Mutagenesis Studies : Kierdaszuk et al. (1983) utilized high-resolution 15N NMR spectroscopy in mutagenesis research, analyzing the chemical shifts of nitrogen in different compounds including methylamine (Kierdaszuk, Stolarski, & Shugar, 1983).
Metabolism in Microorganisms : Jones and Bellion (1991) studied the metabolism of methylamine in Pseudomonas species using 13C and 15N NMR, providing insights into the flow of carbon and nitrogen in these microorganisms (Jones & Bellion, 1991).
Structural Studies of Amines : Sanz et al. (2011) conducted experimental and theoretical NMR studies on linear primary aliphatic amines and ammonium salts, including methylamine, to understand their structure and conformation (Sanz, Claramunt, García, Alkorta, & Elguero, 2011).
Chromatographic Techniques : Qureshi and Akhtar (1967) investigated the role of methylamine hydrochloride in the paper chromatography of metal ions, demonstrating its utility in enhancing chromatographic separations (Qureshi & Akhtar, 1967).
Solar Cell Development : Liu et al. (2021) explored the use of methylamine and methylamine hydrochloride in developing perovskite solar cells, highlighting their efficiency and stability (Liu et al., 2021).
Safety And Hazards
properties
IUPAC Name |
methan(15N)amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-CGOMOMTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15NH2].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583971 | |
Record name | Methan(~15~N)amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamine-15N hydrochloride | |
CAS RN |
3852-22-0 | |
Record name | Methan(~15~N)amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylamine-15N hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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